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Compound of Interest

Compound Name: Charybdotoxin

Cat. No.: B1139619 Get Quote

Charybdotoxin (ChTX) is a neurotoxin isolated from the venom of the deathstalker scorpion

(Leiurus quinquestriatus hebraeus).[1][2] This 37-amino acid peptide is a potent and selective

blocker of several types of potassium (K+) channels, including large-conductance calcium-

activated (BK) and some voltage-gated (Kv) K+ channels.[3][4] Its ability to specifically target

these channels has made it an invaluable molecular probe for studying their physiological roles

and a lead compound in drug development. This guide provides an in-depth overview of the

structure, amino acid sequence, and mechanism of action of Charybdotoxin, along with the

experimental methodologies used for its characterization.

Amino Acid Sequence and Primary Structure
Charybdotoxin is a single polypeptide chain of 37 amino acids with a molecular weight of

approximately 4.3 kDa.[3][5] The N-terminal residue is a pyroglutamic acid (pGlu), which is a

cyclized form of glutamic acid. The primary structure is characterized by the presence of six

cysteine residues that form three disulfide bridges, which are crucial for its stable three-

dimensional structure.[2][6]
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Position Amino Acid (3-Letter) Amino Acid (1-Letter)

1 pGlu Z

2 Phe F

3 Thr T

4 Asn N

5 Val V

6 Ser S

7 Cys C

8 Thr T

9 Thr T

10 Ser S

11 Lys K

12 Glu E

13 Cys C

14 Trp W

15 Ser S

16 Val V

17 Cys C

18 Gln Q

19 Arg R

20 Leu L

21 His H

22 Asn N

23 Thr T
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24 Ser S

25 Arg R

26 Gly G

27 Lys K

28 Cys C

29 Met M

30 Asn N

31 Lys K

32 Lys K

33 Cys C

34 Arg R

35 Cys C

36 Tyr Y

37 Ser S

Table 1: Amino Acid Sequence

of Charybdotoxin. The N-

terminal residue is

pyroglutamic acid (pGlu). The

disulfide bridges are formed

between Cys7-Cys28, Cys13-

Cys33, and Cys17-Cys35.[7]

[8]

Three-Dimensional Structure
The three-dimensional structure of Charybdotoxin has been determined by both nuclear

magnetic resonance (NMR) spectroscopy and X-ray crystallography.[9][10][11] The toxin

adopts a compact, globular fold with a characteristic α/β scaffold. This motif consists of a short

α-helix (residues 10-19) packed against a three-stranded antiparallel β-sheet (residues 26-35).
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[6][11] The structure is stabilized by the three disulfide bonds that link the α-helix and β-sheet.

[6][11]

A key feature of the Charybdotoxin structure is the spatial arrangement of its charged and

hydrophobic residues.[9] One face of the molecule presents a cluster of positively charged

residues, which is critical for its interaction with the negatively charged vestibule of potassium

channels.[9] The opposite face displays several prominent hydrophobic residues.[9] A critical

residue for its blocking activity is Lys27, which physically occludes the ion conduction pore of

the channel.[6][10]

Quantitative Data
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Parameter Value Channel/Condition Reference

Molecular Weight ~4.3 kDa [3][5]

Apparent Kd 2.1 nM
Ca2+-activated K+

channel (GH3 cells)
[3][5]

Kd (equilibrium) 25-30 pM
Rat brain

synaptosomes
[12]

Ki (native ChTX) 8 pM
Rat brain

synaptosomes
[12]

kon 73 ± 9 µM-1s-1
Shaker K+ channel

(High Na+)
[13]

koff 0.0062 ± 0.0005 s-1
Shaker K+ channel

(High Na+)
[13]

KD 0.086 ± 0.018 nM
Shaker K+ channel

(High Na+)
[13]

kon 28 ± 11 µM-1s-1
Shaker K+ channel

(High K+)
[13]

koff 0.013 ± 0.0014 s-1
Shaker K+ channel

(High K+)
[13]

KD 0.55 ± 0.2 nM
Shaker K+ channel

(High K+)
[13]

Table 2: Quantitative

Parameters of

Charybdotoxin

Interaction with

Potassium Channels.

Mechanism of Action
Charybdotoxin functions as a pore blocker of potassium channels.[2][14] It binds to the

external vestibule of the channel, physically occluding the ion conduction pathway and thereby

preventing the flow of K+ ions.[10][15] The interaction is highly specific and involves
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electrostatic interactions between the positively charged residues on the toxin and negatively

charged residues in the channel pore entryway. The critical Lys27 residue on Charybdotoxin
inserts into the selectivity filter of the potassium channel, mimicking a potassium ion and

effectively plugging the pore.[6][10]
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Caption: Mechanism of Charybdotoxin blocking a potassium channel.

Experimental Protocols
Purification of Charybdotoxin
Charybdotoxin is purified from the venom of the Leiurus quinquestriatus hebraeus scorpion. A

typical purification protocol involves a multi-step chromatographic process:

Lyophilized Venom Solubilization: The crude venom is dissolved in a suitable buffer.

Ion-Exchange Chromatography: The solubilized venom is loaded onto an ion-exchange

column (e.g., CM-cellulose). Proteins are then eluted with a salt gradient. Fractions are

collected and assayed for their ability to block K+ channels.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions

from the ion-exchange chromatography are further purified by RP-HPLC on a C18 column. A

gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing

agent like trifluoroacetic acid, is used for elution.

Purity Assessment: The purity of the final Charybdotoxin preparation is assessed by

techniques such as polyacrylamide gel electrophoresis (PAGE) and amino acid analysis.[3]

[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1139619?utm_src=pdf-body
https://arxiv.org/pdf/1005.3887
https://elifesciences.org/articles/00594
https://www.benchchem.com/product/b1139619?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139619?utm_src=pdf-body
https://www.benchchem.com/product/b1139619?utm_src=pdf-body
https://www.benchchem.com/product/b1139619?utm_src=pdf-body
https://www.benchchem.com/product/b1139619?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2453055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC280202/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure Determination by NMR Spectroscopy
The three-dimensional structure of Charybdotoxin in solution is determined using

multidimensional NMR spectroscopy.[9][11]

Sample Preparation: A concentrated solution of purified Charybdotoxin is prepared in a

suitable buffer, often containing D₂O.

NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR

spectrometer (e.g., 600 MHz). These experiments include:

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid

spin systems.

TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), providing distance constraints.

Data Processing and Analysis: The NMR spectra are processed, and resonances are

assigned to specific protons in the amino acid sequence.

Structure Calculation: The distance constraints obtained from NOESY spectra, along with

dihedral angle constraints from coupling constants, are used as input for structure calculation

programs (e.g., using distance geometry and simulated annealing). A family of structures

consistent with the NMR data is generated.[11]

Functional Characterization by Electrophysiology
The patch-clamp technique is the primary method for studying the functional effects of

Charybdotoxin on ion channels.[16][17]

Cell Preparation: Cells expressing the target potassium channel (e.g., Xenopus oocytes

injected with channel cRNA, or cultured mammalian cells) are used.[14][18]

Patch-Clamp Recording: A glass micropipette with a very small tip opening is pressed

against the cell membrane to form a high-resistance seal. This allows for the recording of
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ionic currents flowing through single or multiple ion channels. Different configurations (e.g.,

whole-cell, inside-out, outside-out) can be used.

Toxin Application: Charybdotoxin is applied to the extracellular side of the membrane via

the bath solution.

Data Acquisition and Analysis: The current flowing through the potassium channels is

measured in the absence and presence of various concentrations of Charybdotoxin. The

inhibition of the current by the toxin is used to determine its potency (e.g., IC₅₀ or Kd) and to

study the kinetics of binding and unbinding.[15]
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Caption: Workflow for electrophysiological characterization of Charybdotoxin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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